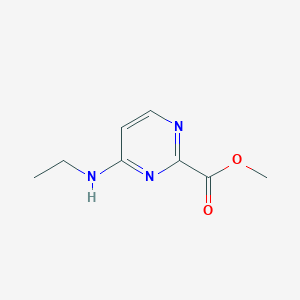
Methyl 4-(ethylamino)pyrimidine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(ethylamino)pyrimidine-2-carboxylate is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(ethylamino)pyrimidine-2-carboxylate typically involves the reaction of ethylamine with methyl 2-chloropyrimidine-4-carboxylate under basic conditions. The reaction proceeds through nucleophilic substitution, where the ethylamine displaces the chlorine atom on the pyrimidine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(ethylamino)pyrimidine-2-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the ethylamino group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Condensation: The compound can participate in condensation reactions to form larger heterocyclic systems.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Condensation: Reagents such as aldehydes or ketones in the presence of acid or base catalysts are used.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines.
Oxidation: Pyrimidine N-oxides.
Reduction: Amines or alcohols.
Condensation: Larger heterocyclic compounds.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(ethylamino)pyrimidine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral, anticancer, and anti-inflammatory agents.
Biology: The compound is studied for its potential neuroprotective and anti-neuroinflammatory properties.
Materials Science: It is used in the development of novel materials with specific electronic or photonic properties.
Chemical Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological pathways.
Wirkmechanismus
The mechanism of action of Methyl 4-(ethylamino)pyrimidine-2-carboxylate involves its interaction with specific molecular targets. For example, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The compound can interact with proteins through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in protein function and cellular responses .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-(ethylamino)pyrimidine-2-carboxylate can be compared with other pyrimidine derivatives such as:
- Methyl 2-aminopyrimidine-4-carboxylate
- Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate
- Triazole-pyrimidine hybrids
These compounds share similar structural features but differ in their substituents and functional groups, leading to variations in their chemical reactivity and biological activity. This compound is unique due to its specific ethylamino substitution, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H11N3O2 |
|---|---|
Molekulargewicht |
181.19 g/mol |
IUPAC-Name |
methyl 4-(ethylamino)pyrimidine-2-carboxylate |
InChI |
InChI=1S/C8H11N3O2/c1-3-9-6-4-5-10-7(11-6)8(12)13-2/h4-5H,3H2,1-2H3,(H,9,10,11) |
InChI-Schlüssel |
ZHAHFLMLFMFQDY-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1=NC(=NC=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![4,4-Difluoro-1-oxa-8-azaspiro[5.5]undecane](/img/structure/B13334112.png)
